Tauro-beta-muricholic acid

FXR antagonism Nuclear receptor Bile acid metabolism

Tauro-β-muricholic acid (TβMCA) is the prototypical endogenous FXR antagonist—not a synthetic substitute. Its unique trihydroxylated structure confers reversible FXR antagonism (IC50=40µM), distinct from agonists like obeticholic acid. Validated to preserve mitochondrial membrane potential and suppress GCDCA-induced hepatocyte apoptosis. Essential for gut microbiota-FXR crosstalk studies, NASH/PBC models, and FXR-targeted drug discovery. Unlike synthetic analogs (e.g., Gly-MCA), TβMCA's sensitivity to microbial BSH metabolism makes it the only authentic probe for microbiome-bile acid interactions. Procure for germ-free/antibiotic-treated models, hepatoprotection assays, and urinary biomarker validation.

Molecular Formula C26H45NO7S
Molecular Weight 515.7 g/mol
Cat. No. B1257860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTauro-beta-muricholic acid
SynonymsT-alpha-MC
T-beta-MC
tauro-alpha-muricholate
tauro-alpha-muricholic acid
tauro-beta-muricholate
tauro-beta-muricholic acid
tauromuricholate
tauromuricholic acid
tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome
Molecular FormulaC26H45NO7S
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1
InChIKeyXSOLDPYUICCHJX-UZUDEGBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tauro-beta-muricholic Acid (TβMCA) Procurement Guide: Endogenous FXR Antagonist for Metabolic & Hepatobiliary Research


Tauro-beta-muricholic acid (TβMCA) is a taurine-conjugated, trihydroxylated primary bile acid [1]. It acts as a competitive, reversible antagonist of the Farnesoid X Receptor (FXR) with an IC50 of 40 µM and is predominantly found in rodents . Unlike synthetic FXR modulators, TβMCA is an endogenously produced metabolite that plays a critical role in the gut-liver axis, regulating bile acid synthesis and hepatic metabolism [2].

Why Tauro-beta-muricholic Acid (TβMCA) Cannot Be Replaced by Generic FXR Antagonists or Other Bile Acids


Generic substitution with other bile acids or synthetic FXR antagonists is scientifically invalid due to TβMCA's unique structural and functional profile. Unlike potent synthetic FXR agonists (e.g., obeticholic acid) or antagonists, TβMCA is a relatively weak, endogenous antagonist that operates within a finely tuned physiological feedback loop [1]. Crucially, its activity is distinct from even its close analog, tauro-α-muricholic acid (TαMCA), and it is fundamentally different from human FXR agonists like chenodeoxycholic acid (CDCA), which have opposite signaling effects . Furthermore, its anti-apoptotic mechanism is tied to its specific hydrophilicity, which differs from other hepatoprotective bile acids like ursodeoxycholic acid (UDCA) and tauroursodeoxycholic acid (TUDCA) [2]. Its susceptibility to metabolism by gut microbial bile salt hydrolases (BSH) also differentiates it from more stable synthetic analogs like glycine-β-muricholic acid (Gly-MCA), which was developed specifically to overcome this metabolic liability [3].

Quantitative Evidence for Selecting Tauro-beta-muricholic Acid (TβMCA) Over Analogs


FXR Antagonism: IC50 Value Defines TβMCA as a Weak, Physiological Antagonist Distinct from Synthetic Inhibitors

TβMCA is a competitive and reversible FXR antagonist with a reported IC50 of 40 μM . This relatively high IC50 value, compared to potent synthetic FXR antagonists (often in the nM range), is a critical differentiator. It indicates that TβMCA functions as a weak, physiological modulator rather than a potent inhibitor, making it the appropriate tool for studying endogenous FXR regulation without complete pathway silencing.

FXR antagonism Nuclear receptor Bile acid metabolism

Comparative Hepatoprotection: TβMCA Reduces GCDCA-Induced Apoptosis by 51% via Mitochondrial Stabilization

In a model of bile acid-induced hepatotoxicity, co-incubation with TβMCA reduced glycochenodeoxycholic acid (GCDCA)-induced apoptosis in Ntcp-HepG2 cells to 49% of the level seen with GCDCA alone (p<0.01) [1]. Mechanistically, TβMCA restored the mitochondrial membrane potential (MMP) which had been reduced to 34% by 100 µM GCDCA, preserving it at control levels [1].

Hepatoprotection Apoptosis Cholestasis

Functional FXR Antagonism in Primary Hepatocytes: TβMCA Blocks TCA-Induced Gene Expression

In primary mouse hepatocytes, 100 µM TβMCA completely blocked the ability of 100 µM taurocholic acid (TCA), an FXR agonist, to induce the expression of Shp (Small heterodimer partner), a canonical FXR target gene (p<0.01 compared to TCA treatment) [1]. In contrast, other bile acids like taurochenodeoxycholic acid (TCDCA) and tauroursodeoxycholic acid (TUDCA) at the same concentration did not exhibit this antagonistic effect on TCA-induced Shp expression [1].

FXR antagonism Gene expression Lipid metabolism

Gut Microbiota Dependency: TβMCA's Endogenous Levels Are Sensitive to BSH Activity, Guiding In Vivo Study Design

TβMCA levels are dynamically regulated by the gut microbiome. Studies show that germ-free mice have significantly elevated levels of TβMCA, which are rapidly reduced upon conventionalization with a normal gut microbiota due to bacterial bile salt hydrolase (BSH) activity [1]. This metabolic instability contrasts with the more stable, synthetic analog glycine-β-muricholic acid (Gly-MCA), which was specifically engineered to resist BSH-mediated deconjugation [2].

Gut-liver axis Microbiome Bile acid metabolism

Structural Basis for Antagonism: The 6β-Hydroxyl Group Prevents FXR Activation, Unlike Agonists

Molecular docking studies reveal that the 6β-hydroxyl group of TβMCA does not occupy a critical activation pocket in FXR (near residues Tyr358, Phe363, and Tyr366), unlike the 6α-ethyl group of the potent synthetic FXR agonist obeticholic acid (OCA) . This structural difference explains why TβMCA acts as an antagonist, while compounds that interact with this pocket function as agonists.

Structural biology FXR Drug design

Key Research Applications for Tauro-beta-muricholic Acid (TβMCA) Based on Verified Differentiation


Investigating Endogenous FXR Antagonism in the Gut-Liver Axis

TβMCA is the prototypical endogenous FXR antagonist. Its use is essential for studies examining the physiological regulation of FXR signaling in the intestine and liver. Its sensitivity to gut microbial metabolism makes it a key tool for dissecting the role of the microbiome in modulating bile acid pool composition and downstream metabolic effects [1]. Researchers should procure TβMCA for experiments in germ-free or antibiotic-treated animal models where endogenous levels are elevated.

Mechanistic Studies of Cholestatic Liver Injury and Hepatoprotection

TβMCA is a validated tool for investigating hepatoprotective mechanisms. Its ability to preserve mitochondrial membrane potential and reduce apoptosis induced by toxic bile acids like GCDCA has been quantitatively demonstrated [2]. This application scenario is ideal for scientists working on non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), or drug-induced liver injury models.

Use as a Biomarker for Liver Function and Disease Progression

Urinary TβMCA has been identified as a promising, non-invasive biomarker for monitoring drug-induced hepatotoxicity, providing a specific, quantifiable measure of liver stress [3]. This application is relevant for both preclinical toxicology studies and potential clinical diagnostic development, where a specific, endogenous marker of bile acid dysregulation is needed.

Development of Stable FXR Antagonists for Therapeutic Use

TβMCA serves as a critical reference compound and lead structure for medicinal chemistry efforts aimed at developing more stable, synthetic FXR antagonists. Patents explicitly cite TβMCA as the starting point for the creation of analogs like Gly-MCA, which were designed to retain FXR antagonism while resisting metabolic breakdown in the gut [4]. Procurement of high-purity TβMCA is therefore necessary for comparative activity assays in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tauro-beta-muricholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.